molecular formula C16H14O3 B072206 2-(4-Ethylbenzoyl)benzoic acid CAS No. 1151-14-0

2-(4-Ethylbenzoyl)benzoic acid

Cat. No. B072206
CAS RN: 1151-14-0
M. Wt: 254.28 g/mol
InChI Key: JZFDKGFWNSQAHU-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)benzoic acid is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.28 g/mol . The compound is also known by other names such as Benzoic acid, 2-(4-ethylbenzoyl)- .


Synthesis Analysis

The dehydration of 2-(4’-ethylbenzoyl)benzoic acid (BE acid) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A commercial β zeolite was modified with dilute oxalic acid solutions, and evaluated in the catalytic dehydration of 2-(4’-ethylbenzoyl)–benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) .


Molecular Structure Analysis

The InChI string for 2-(4-Ethylbenzoyl)benzoic acid is InChI=1S/C16H14O3/c1-2-11-7-9-12 (10-8-11)15 (17)13-5-3-4-6-14 (13)16 (18)19/h3-10H,2H2,1H3, (H,18,19) . The Canonical SMILES is CCC1=CC=C (C=C1)C (=O)C2=CC=CC=C2C (=O)O .


Chemical Reactions Analysis

The solubilities of 2-(4-ethylbenzoyl)benzoic acid in various solvents such as N, N -dimethylformamide, N -methyl-2-pyrrolidone, methanol, ethanol, 1-propanol, 2-propanol, tetrahydrofuran, benzene, 1,4-dioxane, acetone, and ethyl formate were measured .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 459.6±38.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 75.9±3.0 kJ/mol . The index of refraction is 1.597 . The molar refractivity is 72.5±0.3 cm3 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It has 4 freely rotating bonds .

Scientific Research Applications

  • Solubility Studies : Li, Su, and Wang (2007) investigated the solubility of 2-(4-Ethylbenzoyl)benzoic acid in various organic solvents, such as N,N-dimethylformamide, methanol, ethanol, and others. They found that its solubility increases with temperature, and the results were correlated using the modified Apelblat equation. This study is vital for understanding the compound's behavior in different solvents, which is crucial for its application in synthesis and formulation processes (Li, Su, & Wang, 2007).

  • Synthesis and Characterization : Liu Ya-na (2015) focused on synthesizing 2-(4-Ethylbenzoyl)benzoic acid using silica supported phosphotungstic acid as a catalyst. The yield and efficiency of the synthesis process were examined, highlighting the compound's synthetic accessibility and potential for large-scale production (Liu Ya-na, 2015).

  • Green Chemistry Applications : Renshun Xu et al. (2006) studied the dehydration of 2-(4-Ethylbenzoyl)benzoic acid for synthesizing 2-ethylanthraquinone, a key intermediate in the synthesis of dyes and other chemicals. They achieved high yields using a H-Beta zeolite catalyst, demonstrating the compound's role in environmentally friendly chemical processes (Renshun Xu et al., 2006).

  • Doping in Polymers : Amarnath and Palaniappan (2005) reported on using benzoic acid and its derivatives, like 2-(4-Ethylbenzoyl)benzoic acid, as dopants for polyaniline. These doped polymers exhibited unique electrical and thermal properties, highlighting the compound's potential in advanced material applications (Amarnath & Palaniappan, 2005).

  • Toxicity Assessment : Gorokhova et al. (2020) assessed the toxicity of benzoic acid derivatives, including 2-(4-Ethylbenzoyl)benzoic acid, upon intragastric intake. Their findings contribute to understanding the safety profile of these compounds, which is crucial for their application in pharmaceuticals and food additives (Gorokhova et al., 2020).

Safety And Hazards

The compound is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating vapors . It is advised to keep away from heat/sparks/open flames/hot surfaces . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(4-ethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFDKGFWNSQAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150963
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzoyl)benzoic acid

CAS RN

1151-14-0
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Record name 2-(4-Ethylbenzoyl)benzoic acid
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Record name 2-(4-ethylbenzoyl)benzoic acid
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Synthesis routes and methods I

Procedure details

aluminum chloride (270 g) was added in portions to a stirred mixture of phthalic anhydride (270 g) and ethyl benzene (1125 ml). After 4 hours the mixture was poured onto ice and concentrated hydrochloric acid (450 ml) was added. Excess ethylbenzene was removed by steam distillation, and the residual solution was cooled and filtered so as to afford 2-(4-ethylbenzoyl)benzoic acid.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A complex of ortho-(4-ethylbenzoyl)benzoic acid (OEBB acid) is prepared according to U.S. Pat. No. 4,379,092 by reacting 26.6 g phthalic anhydride, 19.07 g ethylbenzyne, 35.9 g HF, and 121.77 g BF3 for 30 minutes at -40° C. After reaction and degassing at -40° C., 144.4 g of a complex solution in HF is obtained. This solution is injected over a 20 minute period into the column described in Example 1. The same temperature and pressure conditions were used and methylene chloride was again selected as the solvent. The methylene chloride reflux rate was 3.8 kg/h. After introducing the complex solution, the solvent reflux was maintained for 20 minutes before evaporating the solvent in the boiler. 43.31 g of crude OEBB acid which contained 39.07 g of OEBB acid was recovered. Also, the recovery rates for BF3 and HF were 99.3% and 99.6%, respectively.
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
ethylbenzyne
Quantity
19.07 g
Type
reactant
Reaction Step Two
Name
Quantity
121.77 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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